molecular formula C7H10F3N3O2S B6634967 2-[2-Hydroxyethyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]ethanol

2-[2-Hydroxyethyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]ethanol

Cat. No.: B6634967
M. Wt: 257.24 g/mol
InChI Key: PKNBETPXBIVJPB-UHFFFAOYSA-N
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Description

2-[2-Hydroxyethyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]ethanol is a fascinating compound characterized by its unique structure and diverse applications

Properties

IUPAC Name

2-[2-hydroxyethyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3O2S/c8-7(9,10)5-11-6(16-12-5)13(1-3-14)2-4-15/h14-15H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNBETPXBIVJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)C1=NC(=NS1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Hydroxyethyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]ethanol typically involves the reaction of 3-(trifluoromethyl)-1,2,4-thiadiazole with ethanolamine. The reaction is conducted under reflux conditions with an appropriate solvent such as ethanol or methanol, and a suitable catalyst to promote the reaction.

Industrial Production Methods

For industrial-scale production, continuous flow reactors are often employed to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is critical to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-[2-Hydroxyethyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]ethanol can undergo oxidation reactions, often involving agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction of this compound can be achieved using agents like lithium aluminium hydride.

  • Substitution: : Various nucleophiles can replace the hydroxyl group, enabling the formation of derivatives with different functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Solvents: : Ethanol, methanol, acetonitrile.

Major Products Formed

  • Oxidation: : Formation of corresponding ketones or aldehydes.

  • Reduction: : Production of amines or other reduced forms.

  • Substitution: : Creation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-Hydroxyethyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]ethanol has several notable applications across different scientific fields:

  • Chemistry: : Used as an intermediate in the synthesis of other complex organic molecules.

  • Biology: : Studied for its potential antimicrobial and antifungal properties.

  • Medicine: : Explored for its possible roles in drug development, particularly for compounds targeting enzymes or receptors.

  • Industry: : Utilized in the development of agricultural chemicals and as a component in various industrial processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular processes. By binding to these targets, 2-[2-Hydroxyethyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]ethanol can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important subject of study for researchers and professionals in these fields.

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